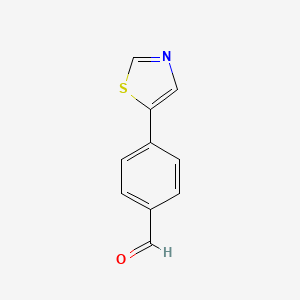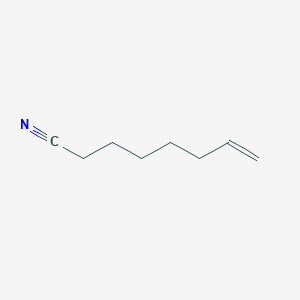
7-Octenenitrile
Vue d'ensemble
Description
7-Octenenitrile is an organic compound characterized by a double bond, a nitrile group, and an eight-carbon chain. It has a linear formula of C8H13N .
Molecular Structure Analysis
The molecular structure of 7-Octenenitrile is represented by the formula C8H13N . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
7-Octenenitrile is a colorless oil . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 7-Octenenitrile is utilized in the synthesis of various chemical compounds. For instance, the synthesis of 4-isopropyl-7-keto-5-octenenitrile involves condensation with acetone, starting with 5-methyl-4-formyl hexanenitrile. This process has seen improvements in yield and reaction time, indicating the efficiency of 7-Octenenitrile in chemical synthesis (Chun, 2000).
Material Science and Nanotechnology
- In the field of nanotechnology, 7-Octenenitrile derivatives are relevant. For example, graphene nanoribbons have been synthesized with nitrile (CN) functional groups, where 7-Octenenitrile plays a role in the attachment of these groups. This modification significantly alters the electronic properties of the nanoribbons, demonstrating the potential of 7-Octenenitrile in advanced material science (Carbonell-Sanromà et al., 2017).
Energy Storage Applications
- Transition metal carbides and nitrides, including compounds related to 7-Octenenitrile, are investigated for their application in energy storage systems. These materials, known as MXenes, have shown promising results in rechargeable batteries and supercapacitors, highlighting the potential utility of 7-Octenenitrile derivatives in energy-related applications (Anasori, Lukatskaya, & Gogotsi, 2017).
Electronic and Optical Properties
- The electronic and optical properties of 2D transition metal carbides and nitrides, which can be derived from 7-Octenenitrile, are of significant interest. These properties make MXenes suitable for a variety of applications, including sensors, catalysis, and photothermal therapy (Hantanasirisakul & Gogotsi, 2018).
High-Pressure Synthesis
- In high-pressure synthesis, titanium pernitride, a compound associated with 7-Octenenitrile, has been investigated for its extraordinary mechanical and electronic properties. This research demonstrates the significance of 7-Octenenitrile derivatives in creating materials with advanced functional properties (Bhadram, Kim, & Strobel, 2016).
Propriétés
IUPAC Name |
oct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUJUXDEZZIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447933 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenenitrile | |
CAS RN |
5048-29-3 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


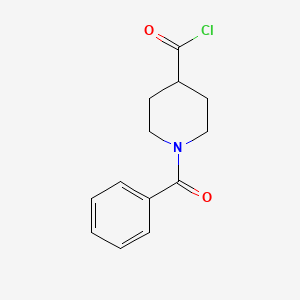

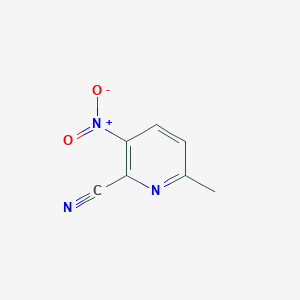
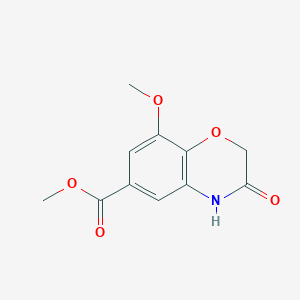
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
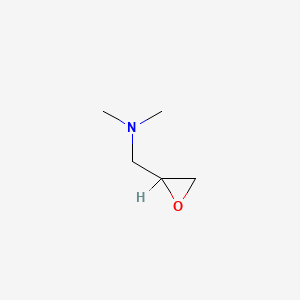
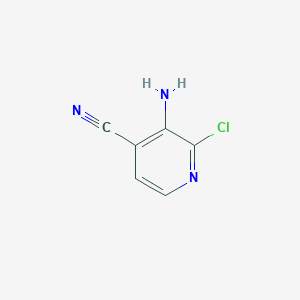
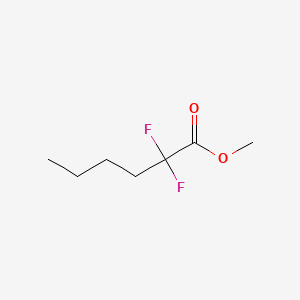

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
